molecular formula C8H8BrN3 B3050282 6-bromo-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 24786-54-7

6-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B3050282
CAS No.: 24786-54-7
M. Wt: 226.07
InChI Key: OEHIYNMMAZCNCE-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine (C₈H₇BrN₃) is a brominated benzodiazole derivative featuring a methyl group at the N1 position and an amine at the C2 position. This compound is of interest in medicinal chemistry due to the benzodiazole scaffold's prevalence in bioactive molecules. Spectroscopic characterization of related compounds includes FTIR peaks for N-H (3429 cm⁻¹), aromatic C=C (1700 cm⁻¹), and NMR signals for aromatic protons (δ 6.36–7.11 ppm) . Commercial availability is noted, with prices ranging from €311 for 50 mg to €3,350 for 5 g .

Properties

IUPAC Name

6-bromo-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHIYNMMAZCNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276719
Record name 6-Bromo-1-methyl-1H-benzimidazol-2-amine
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Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24786-54-7
Record name 6-Bromo-1-methyl-1H-benzimidazol-2-amine
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Record name 6-Bromo-1-methyl-1H-benzimidazol-2-amine
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Record name 6-bromo-1-methyl-1H-1,3-benzodiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the bromination of 1-methyl-1H-1,3-benzodiazol-2-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process includes steps like purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound belonging to the benzodiazole family. It has a bromine atom at the 6th position and a methyl group at the 1st position of the benzodiazole ring. The molecular formula is C8H8BrN3 and its molecular weight is 226.08 g/mol.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry It is used as a building block in the synthesis of complex molecules. The presence of the bromine atom enhances the electrophilicity of the compound, making it reactive in substitution reactions, where nucleophiles can attack the carbon atom bonded to bromine. The compound can also undergo oxidation and reduction reactions to yield biologically active derivatives.

Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine It is investigated for potential therapeutic applications in treating various diseases. Many patients with schizophrenia often show a reduced incidence of cancer after long-term pharmacological treatment . Sertindole, a second-generation antipsychotic drug, has broad antiproliferative effects, particularly on breast cancer cell lines, and can cause cell death through apoptosis associated with autophagy .

Industry It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

6-Bromo-1,3-benzothiazol-2-amine

  • Structure : C₇H₅BrN₂S, replacing one nitrogen in benzodiazole with sulfur.
  • Crystallography : Forms 1D chains via N–H···Br hydrogen bonds and 3D networks through CH–Br interactions (C–Br distance: 3.402 Å) .
  • Synthesis: Crystallized from methanol, with slow evaporation yielding light-yellow blocks .
  • Key Differences : Sulfur’s larger atomic radius and electronegativity alter packing interactions compared to benzodiazoles.

5,6-Dibromo-1H-1,3-benzodiazol-2-amine

  • Structure : C₇H₅Br₂N₃, featuring bromination at both C5 and C4.
  • Applications: Not explicitly stated, but polyhalogenation often enhances bioactivity or binding specificity.

Sulfonamide Derivatives (e.g., PR1–PR8)

  • Structure : 1-(Arylsulfonyl)-1H-1,3-benzodiazol-2-amine derivatives.
  • Synthesis : Prepared via sulfonylation, with yields of 54–84% .
  • Properties : Increased solubility and molecular weight (e.g., PR8: 329.4 g/mol) due to sulfonyl groups. PR8 shows a melting point of 192–195°C .

2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d)

  • Structure : C₉H₁₀BrN₃, featuring an ethylamine side chain.
  • Synthesis : Reduced from precursor using LiAlH₄, yielding 1.2 g product .
  • Applications : Ethylamine substituents may enhance membrane permeability in drug design.

Comparative Analysis Table

Compound Molecular Formula Key Substituents Synthesis Method Key Properties/Applications
6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine C₈H₇BrN₃ Methyl (N1), Br (C6) Commercial synthesis Potential bioactive scaffold
6-Bromo-1,3-benzothiazol-2-amine C₇H₅BrN₂S S instead of N Methanol crystallization Hydrogen-bonded 3D networks
5,6-Dibromo-1H-1,3-benzodiazol-2-amine C₇H₅Br₂N₃ Br (C5, C6) Not specified Higher halogen content for reactivity
PR8 (Sulfonamide derivative) C₁₅H₁₁N₃O₂S₂ Naphthalene-2-sulfonyl Sulfonylation 5-HT6 receptor ligand (62% yield)
2-(2-Bromo-1H-imidazol-1-yl)ethan-1-amine C₉H₁₀BrN₃ Ethylamine side chain LiAlH₄ reduction Intermediate for functionalized drugs

Research Implications

  • Structural Insights : Benzodiazoles and benzothiazoles exhibit distinct packing behaviors due to N/S differences, impacting material science applications .
  • Bioactivity : Sulfonamide derivatives (e.g., PR8) show promise as receptor ligands, while brominated analogs may target nucleic acid structures like G-quadruplexes .
  • Synthetic Optimization : LiAlH₄ reduction and sulfonylation are reliable methods for functionalizing the benzodiazole core .

Biological Activity

6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound belonging to the benzodiazole family. Its molecular formula is C8_8H8_8BrN3_3, with a molecular weight of 226.08 g/mol. The compound features a bromine atom at the 6th position and a methyl group at the 1st position of the benzodiazole ring, which contributes to its unique chemical properties and biological activities. This article explores its biological activity, particularly in antimicrobial and anticancer domains, supported by relevant research findings.

The presence of the bromine atom enhances the electrophilicity of the compound, making it reactive in substitution reactions where nucleophiles can attack the carbon atom bonded to bromine. This reactivity is crucial for its interactions with biological targets, potentially leading to therapeutic effects. The compound's structure allows it to undergo oxidation and reduction reactions, which can yield biologically active derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound also shows promise as an anticancer agent. Studies have demonstrated its ability to delay the growth of cancer xenografts in animal models, indicating potential efficacy against tumors. The compound's activity has been quantified using IC50_{50} values in various cancer cell lines, suggesting a dose-dependent response .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
5-Bromo-6-methyl-1H-benzodiazol-2-amineBromine at position 5Different reactivity profile
6-Chloro-1-methyl-1H-benzodiazol-2-amineChlorine instead of bromineVarying antimicrobial properties
6-Fluoro-1-methyl-1H-benzodiazol-2-amineFluorine at position 6Altered chemical behavior

Uniqueness : The presence of bromine significantly influences both chemical reactivity and biological activity compared to other halogenated derivatives.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Efficacy : In a study involving various cancer cell lines, the compound exhibited IC50_{50} values ranging from 15 nM to over 600 nM depending on the specific type of cancer being targeted. These findings suggest that structural modifications could enhance its potency against specific cancer types .
  • Antimicrobial Testing : Another study assessed its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations as low as 10 µg/mL. This positions it as a candidate for further development into antimicrobial therapies.

Q & A

Q. How can molecular docking studies predict biological targets for this compound?

  • Methodology :

Generate 3D conformers (Open Babel) and optimize geometry (DFT).

Dock into target proteins (e.g., kinases, GPCRs) using AutoDock Vina.

Validate binding poses with MD simulations (GROMACS) and compare to known ligands (e.g., indazole derivatives) .

Q. Tables

Key Spectral Data Observed Values References
¹H NMR (DMSO-d₆) Methyl Groupδ 3.45 (s, 3H)
¹³C NMR (DMSO-d₆) C-Brδ 115.2
IR C-Br Stretch~600 cm⁻¹
HRMS [M+H]⁺m/z 228.00 (C₈H₈BrN₃)
Crystallographic Parameters Values References
Space GroupP2₁/c
R-factor (Final)<0.05
Halogen Bonding (Br···N)3.2 Å

Q. Notes

  • For synthetic protocols, prioritize peer-reviewed methodologies over commercial guides.
  • Always cross-validate computational results with experimental data to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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